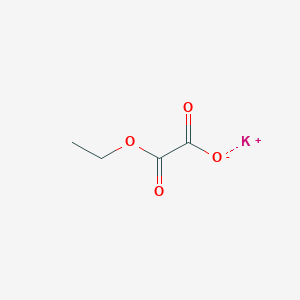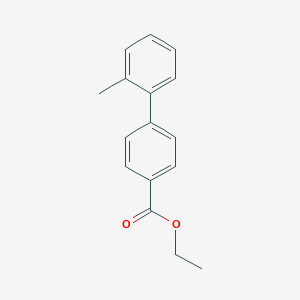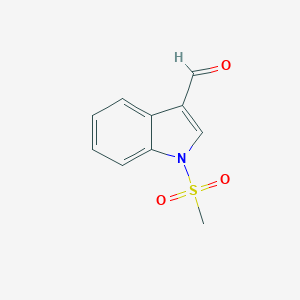
1-Mesyl-1H-indole-3-carbaldehyde
Descripción general
Descripción
1-Mesyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C10H9NO2S. It is a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Mesyl-1H-indole-3-carbaldehyde is not well understood, but it is believed to act as a reactive intermediate in various chemical reactions. It is also thought to be involved in the formation of various organic compounds through its ability to undergo nucleophilic substitution reactions.
Biochemical and Physiological Effects:
There is currently limited information available on the biochemical and physiological effects of 1-Mesyl-1H-indole-3-carbaldehyde. However, it has been shown to have low toxicity and is generally considered to be safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Mesyl-1H-indole-3-carbaldehyde in laboratory experiments is its versatility as a key intermediate in the synthesis of various organic compounds. It is also relatively easy to synthesize and has low toxicity. However, it can be difficult to handle and store due to its sensitivity to moisture and air.
Direcciones Futuras
There are many potential future directions for research involving 1-Mesyl-1H-indole-3-carbaldehyde. Some possible areas of focus include the development of new synthetic methods for its production, the identification of new applications for its use in organic synthesis, and the study of its potential use in the development of new materials. Additionally, further research is needed to fully understand its biochemical and physiological effects and to determine its safety for use in various laboratory experiments.
Aplicaciones Científicas De Investigación
1-Mesyl-1H-indole-3-carbaldehyde has a wide range of scientific research applications, particularly in the field of organic synthesis. It is commonly used as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been studied for its potential use in the development of new materials and as a reagent in chemical reactions.
Propiedades
Número CAS |
118481-30-4 |
|---|---|
Nombre del producto |
1-Mesyl-1H-indole-3-carbaldehyde |
Fórmula molecular |
C10H9NO3S |
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
1-methylsulfonylindole-3-carbaldehyde |
InChI |
InChI=1S/C10H9NO3S/c1-15(13,14)11-6-8(7-12)9-4-2-3-5-10(9)11/h2-7H,1H3 |
Clave InChI |
BSRVHFNGDIRMRI-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1C=C(C2=CC=CC=C21)C=O |
SMILES canónico |
CS(=O)(=O)N1C=C(C2=CC=CC=C21)C=O |
Sinónimos |
1-(methylsulfonyl)indole-3-carboxaldehyde |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



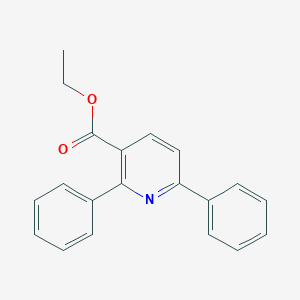

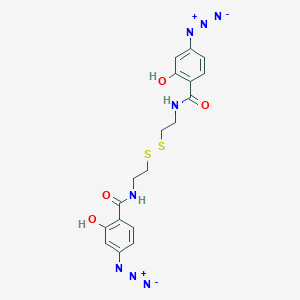
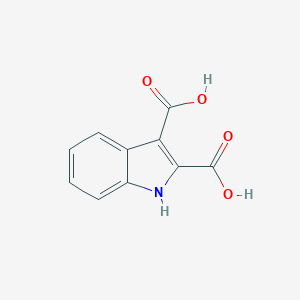
![9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B175011.png)
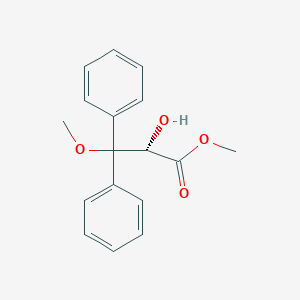

![2,5-Dimethylimidazo[2,1-b]benzothiazole](/img/structure/B175027.png)
![Bromo-bis[bromo(dimethyl)silyl]-methylsilane](/img/structure/B175028.png)
